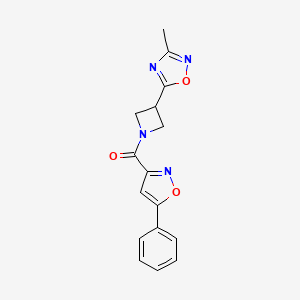
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C25H22N2O6S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
In organic synthesis , this compound could serve as a precursor or intermediate . Its hydroxy and carboxamide functionalities are versatile groups that can undergo various chemical reactions, enabling the synthesis of complex organic molecules. This could be particularly useful in the synthesis of isoxazoles , which are significant in medicinal chemistry .
Catalysis
The sulfonyl group in this compound could be explored for its potential role in catalysis . It might act as a leaving group in catalytic cycles or influence the electronic environment of the catalytic site, thereby affecting the reaction outcome in processes like the Suzuki–Miyaura coupling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves the condensation of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride to form N-(4-ethylphenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine to form the final product.", "Starting Materials": [ "4-ethylphenylamine", "4-methoxybenzenesulfonyl chloride", "7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form N-(4-ethylphenyl)-4-methoxybenzenesulfonamide.", "Step 2: Reaction of N-(4-ethylphenyl)-4-methoxybenzenesulfonamide with 7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine in the presence of a base such as potassium carbonate or sodium hydride to form N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide." ] } | |
Número CAS |
892739-99-0 |
Nombre del producto |
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
Fórmula molecular |
C25H22N2O6S |
Peso molecular |
478.52 |
Nombre IUPAC |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O6S/c1-3-15-4-7-17(8-5-15)26-24(29)16-6-13-20-21(14-16)27-25(30)23(22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h4-14H,3H2,1-2H3,(H,26,29)(H2,27,28,30) |
Clave InChI |
SXYQBTQGEGTPHV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide](/img/structure/B2861846.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)
![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2861853.png)

![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)
![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861859.png)

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)
![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)

![methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2861869.png)